

An In-depth Technical Guide to Ganciclovir Sodium: Molecular Structure and Chemical Properties

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Compound of Interest

Compound Name: *Ganciclovir Sodium*

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Introduction

Ganciclovir Sodium is a synthetic nucleoside analogue of 2'-deoxyguanosine, widely utilized as a potent antiviral agent against members of the Herpesviridae family, particularly Cytomegalovirus (CMV). It is a crucial therapeutic option for treating and preventing CMV infections in immunocompromised individuals, such as those with HIV/AIDS or organ transplant recipients. This technical guide provides a comprehensive overview of the molecular structure and chemical properties of **Ganciclovir Sodium**, including detailed experimental protocols and a visualization of its mechanism of action.

Molecular Structure

Ganciclovir Sodium is the monosodium salt of ganciclovir. The presence of the sodium salt enhances its solubility in aqueous solutions for intravenous administration.

2D and 3D Representations

The chemical structure of **Ganciclovir Sodium** is presented below.

Caption: 2D Chemical Structure of **Ganciclovir Sodium**.

Chemical Properties

A summary of the key chemical and physical properties of **Ganciclovir Sodium** is provided in the table below.

Property	Value	Reference
IUPAC Name	sodium;2-amino-9-(1,3-dihydroxypropan-2-ylloxymethyl)purin-6-olate	[1]
CAS Number	107910-75-8	[1][2][3]
Molecular Formula	C ₉ H ₁₂ N ₅ NaO ₄	[1]
Molecular Weight	277.21 g/mol	[1][2][3]
Appearance	White to off-white crystalline powder	[2]
Melting Point	250 °C (decomposition)	[4]
Boiling Point	675 °C at 760 mmHg	[4]
Solubility	Water: ≥49.6 mg/mL; DMSO: 5 mg/mL; Ethanol: Insoluble	[5][6]
pKa	2.2 and 9.4	[7]
LogP (predicted)	-1.5	[8]
SMILES	[Na+].OCC(CO)OCN1C=NC2=C1N=C(N)N=C2[O-]	[2]

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

A standard shake-flask method is employed to determine the equilibrium solubility of **Ganciclovir Sodium**.

- **Preparation of Buffers:** Prepare a series of aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.
- **Sample Preparation:** Add an excess amount of **Ganciclovir Sodium** powder to flasks containing a known volume of each buffer solution.
- **Equilibration:** Agitate the flasks at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
- **Sample Collection and Preparation:** Withdraw aliquots from each flask at various time points. Centrifuge or filter the samples to separate the undissolved solid.
- **Quantification:** Analyze the concentration of dissolved **Ganciclovir Sodium** in the supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of pKa (Potentiometric Titration)

The acid dissociation constants (pKa) of Ganciclovir are determined by potentiometric titration.

- **Sample Preparation:** Dissolve an accurately weighed amount of Ganciclovir in a suitable solvent, typically purified water or a co-solvent system if required.
- **Titration Setup:** Use a calibrated pH meter with a suitable electrode immersed in the sample solution. Maintain a constant temperature throughout the experiment.
- **Titration:** Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH) in separate experiments. Add the titrant in small increments.
- **Data Collection:** Record the pH of the solution after each addition of the titrant.
- **Data Analysis:** Plot the pH values against the volume of titrant added to generate a titration curve. The pKa values are determined from the inflection points of the curve.

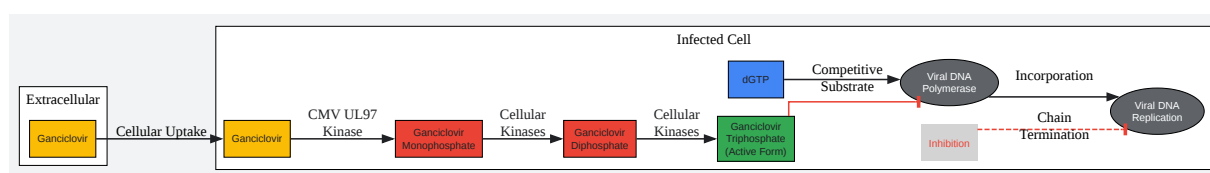
High-Performance Liquid Chromatography (HPLC) for Quantification

A reversed-phase HPLC method is commonly used for the quantification of Ganciclovir.

- **Chromatographic Conditions:**
 - Column: C18 column (e.g., 4.6 x 150 mm, 5 μ m).
 - Mobile Phase: A mixture of a buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio can be optimized.
 - Flow Rate: Typically 1.0 mL/min.
 - Detection: UV detection at a wavelength of approximately 254 nm.
- **Standard Preparation:** Prepare a series of standard solutions of Ganciclovir of known concentrations in the mobile phase.
- **Sample Analysis:** Inject a fixed volume of the sample solution and the standard solutions into the HPLC system.
- **Quantification:** Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of Ganciclovir in the sample by interpolating its peak area on the calibration curve.

Mechanism of Action: Signaling Pathway

Ganciclovir is a prodrug that requires phosphorylation to its active triphosphate form to exert its antiviral effect. This process is initiated by a viral-specific enzyme, making it selective for infected cells.



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Caption: Metabolic activation pathway of Ganciclovir.

Ganciclovir enters the infected cell and is first phosphorylated to Ganciclovir monophosphate by the viral-encoded thymidine kinase (in Herpes Simplex Virus) or the UL97 protein kinase (in CMV).[9][10][11] Cellular kinases then further phosphorylate the monophosphate to the diphosphate and subsequently to the active triphosphate form.[9][10][11] Ganciclovir triphosphate acts as a competitive inhibitor of deoxyguanosine triphosphate (dGTP) for incorporation into the growing viral DNA chain by the viral DNA polymerase.[11][12] Once incorporated, it leads to the termination of DNA chain elongation, thereby inhibiting viral replication.[11]

Conclusion

This technical guide has provided a detailed overview of the molecular structure and key chemical properties of **Ganciclovir Sodium**. The outlined experimental protocols offer a foundation for the analytical characterization of this important antiviral compound. The visualization of its mechanism of action highlights the targeted nature of its therapeutic effect. This information is intended to be a valuable resource for researchers and professionals involved in the development and study of antiviral therapies.

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